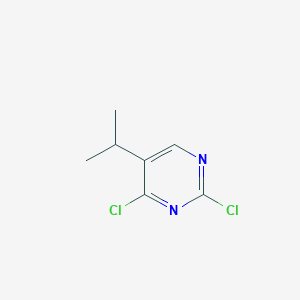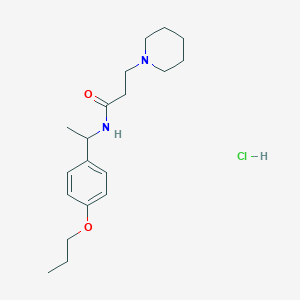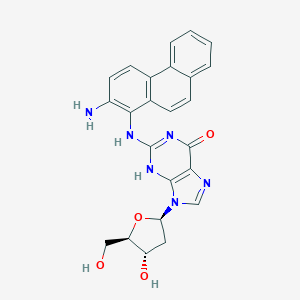
2,4-Dichlor-5-Isopropylpyrimidin
Übersicht
Beschreibung
2,4-Dichloro-5-isopropylpyrimidine (DCIP) is an organic compound with a molecular formula of C5H6Cl2N2. It is a colorless solid with a melting point of 183-184 °C and a boiling point of 340-341 °C. DCIP is a valuable synthetic intermediate and is used in the synthesis of various pharmaceuticals and agrochemicals. DCIP is also used in research to study the mechanism of action of various drugs and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Pyrimidinderivate, einschließlich 2,4-Dichlor-5-Isopropylpyrimidin, werden aufgrund ihrer hohen strukturellen Vielfalt in verschiedenen therapeutischen Bereichen eingesetzt . Sie zeigen eine breite Palette biologischer Aktivitäten, darunter die Modulation von myeloischer Leukämie, Brustkrebs, idiopathischer Lungenfibrose, antimikrobielle, antifungale, antiparasitäre, diuretische, antitumorale, antifilariale, DNA-Topoisomerase-II-Inhibitoren, antituberkulöse Mittel, antimalaria- und antiplasmodiale, entzündungshemmende und analgetische Aktivitäten, Anti-HIV, kardiovaskuläre Mittel und Antihypertensiva, Antiulkusmittel, Haarerkrankungen, Kalzium-sensitiven Rezeptorantagonisten, DPP-IV-Inhibitoren, Antidiabetika, potente Adenosin-A2a-Rezeptor-agonistische oder antagonistische Wirkung, TLR8- oder Interferon-beta (IFN-β)-Modulatoren, Gefäßrelaxation für die okuläre Ziliararterie und Neuroprotektion auf retinalen Ganglienzellen, 3-Hydroxy-3-methylglutaryl-Coenzym A (HMG-CoA)-Reduktase-Inhibitoren und Therapien für koronare Herzkrankheiten, Antikrebsmittel, wichtige Zwischenprodukte für Vitamin B1, Pyruvat-Dehydrogenase-Kinase-Inhibitoren .
Entzündungshemmende Anwendungen
Eine große Anzahl von Pyrimidinen, einschließlich this compound, zeigt starke entzündungshemmende Wirkungen . Ihre entzündungshemmenden Wirkungen werden auf ihre inhibitorische Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt, nämlich Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .
Syntheseansätze
Das Molekül wird ausgehend von 2,4-Dichlor-5-Fluorpyrimidin hergestellt . Die Kupplung der beiden verschiedenen Substituenten an den Pyrimidinkern erfolgte unter klassischen Bedingungen .
Anwendungen in der Materialwissenschaft
Pyrimidine werden als Monosysteme, fusioniert oder anelliert in Pharmazeutika, Agrochemikalien oder Materialien gefunden . Diese sechsgliedrigen heterozyklischen aromatischen Einheiten, die als privilegierte Gerüste definiert sind, bilden vielfältige chemische Strukturen und sind daher für organische, medizinische und biologische Chemiker von großem Interesse .
Wirkmechanismus
Target of Action
2,4-Dichloro-5-isopropylpyrimidine is a type of pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of 2,4-Dichloro-5-isopropylpyrimidine could be these inflammatory mediators.
Mode of Action
It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production . This suggests that 2,4-Dichloro-5-isopropylpyrimidine might interact with its targets by suppressing their activities, thereby reducing inflammation.
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-5-isopropylpyrimidine are likely related to inflammation. The compound may affect the pathways involving the inflammatory mediators mentioned above . By inhibiting these mediators, 2,4-Dichloro-5-isopropylpyrimidine could potentially disrupt the inflammatory response, leading to downstream effects such as reduced inflammation.
Pharmacokinetics
One source suggests that similar compounds have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could impact the bioavailability of 2,4-Dichloro-5-isopropylpyrimidine, but more research is needed to confirm this.
Result of Action
The result of 2,4-Dichloro-5-isopropylpyrimidine’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . By inhibiting key inflammatory mediators, the compound could potentially reduce inflammation at the molecular and cellular levels .
Safety and Hazards
The safety data sheet for 2,4-Dichloropyrimidine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 2,4-Dichloro-5-isopropylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYQYUSMHGHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
514843-12-0 | |
| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)





![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)


